molecular formula C16H30O4 B099848 Dipropyl sebacate CAS No. 15419-91-7

Dipropyl sebacate

Cat. No.: B099848
CAS No.: 15419-91-7
M. Wt: 286.41 g/mol
InChI Key: UHGPEWTZABDZCE-UHFFFAOYSA-N
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Description

Dipropyl sebacate is an organic compound belonging to the ester family. It is formed by the esterification of sebacic acid with propyl alcohol. This compound is known for its use as a plasticizer, solvent, and emollient in various industrial and cosmetic applications. It is a clear, colorless, and odorless liquid that enhances the texture and spreadability of products without leaving a greasy residue.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dipropyl sebacate is synthesized through the esterification reaction between sebacic acid and propyl alcohol. The reaction typically involves heating the mixture under reflux in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction can be represented as follows:

Sebacic Acid+2Propyl AlcoholDipropyl Sebacate+Water\text{Sebacic Acid} + 2 \text{Propyl Alcohol} \rightarrow \text{this compound} + \text{Water} Sebacic Acid+2Propyl Alcohol→Dipropyl Sebacate+Water

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with a catalyst. The water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Dipropyl sebacate primarily undergoes hydrolysis and transesterification reactions.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to sebacic acid and propyl alcohol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products:

    Hydrolysis: Sebacic acid and propyl alcohol.

    Transesterification: New esters and alcohols depending on the reactants used.

Scientific Research Applications

Dipropyl sebacate has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and plasticizer in polymer chemistry. It helps in modifying the physical properties of polymers, making them more flexible and durable.

    Biology: Employed in the formulation of various biological assays and experiments where a non-reactive solvent is required.

    Medicine: Utilized in the development of drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.

    Industry: Widely used in the cosmetic industry as an emollient and solvent in products like lotions, creams, and sunscreens. It improves the texture and spreadability of these products.

Mechanism of Action

The primary mechanism by which dipropyl sebacate exerts its effects is through its role as a plasticizer and solvent. As a plasticizer, it intercalates between polymer chains, reducing intermolecular forces and increasing flexibility. As a solvent, it dissolves other ingredients, facilitating their uniform distribution in formulations. The molecular targets and pathways involved are primarily physical interactions rather than biochemical pathways.

Comparison with Similar Compounds

    Diisopropyl Sebacate: Similar in structure but uses isopropyl alcohol instead of propyl alcohol. It is also used as a plasticizer and solvent but has slightly different physical properties.

    Dibutyl Sebacate: Uses butyl alcohol and is known for its use in plasticizing cellulose acetate and other polymers.

    Diethyl Sebacate: Uses ethyl alcohol and is used in similar applications but with different solubility and volatility characteristics.

Uniqueness: Dipropyl sebacate is unique due to its balance of hydrophobicity and flexibility, making it particularly suitable for applications requiring a non-greasy, spreadable solvent. Its lower molecular weight compared to dibutyl and diisopropyl sebacate provides distinct advantages in specific formulations, especially in cosmetics where a lightweight feel is desired.

Properties

IUPAC Name

dipropyl decanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O4/c1-3-13-19-15(17)11-9-7-5-6-8-10-12-16(18)20-14-4-2/h3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGPEWTZABDZCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CCCCCCCCC(=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10165553
Record name Dipropyl sebacate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15419-91-7
Record name Dipropyl sebacate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15419-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dipropyl sebacate
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Record name Dipropyl sebacate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165553
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Record name Dipropyl sebacate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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